Enzyme Engineering: Further research could focus on engineering KRED enzymes with improved activity and substrate tolerance for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. []
Green Chemistry Approaches: Exploration of sustainable and environmentally friendly synthetic methods, including the use of bio-based deep eutectic solvents, can contribute to greener production processes. []
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral compound that serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly the antiplatelet drug Ticagrelor. This compound is characterized by its specific stereochemistry, which is essential for its biological activity. Its molecular formula is C9H8ClF2O, and it features a chlorinated ethanol structure with a difluorophenyl group.
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol can be classified as an organic halide and an alcohol. It falls under the category of chiral compounds due to the presence of a stereogenic center at the carbon atom attached to the hydroxyl group. This compound is often synthesized through various methods involving both chemical and enzymatic processes.
The molecular structure of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol features:
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol can participate in various chemical reactions:
Technical details regarding these reactions often involve specific reagents and conditions tailored to achieve desired outcomes.
The mechanism of action for (S)-2-chloro-1-(3,4-difluorophenyl)ethanol primarily pertains to its role as an intermediate in the synthesis of Ticagrelor. Upon administration, Ticagrelor inhibits platelet aggregation by blocking adenosine diphosphate receptors on platelets, thus preventing thrombus formation. The precise interaction at the molecular level involves binding to these receptors, altering platelet activation pathways.
Relevant analyses include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for purity assessment.
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is primarily used in:
This compound exemplifies the importance of chiral intermediates in drug development and highlights advancements in synthetic methodologies that enhance efficiency and sustainability in pharmaceutical manufacturing.
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol [(S)-CFPL] serves as the pivotal chiral intermediate in synthesizing ticagrelor, a first-generation P2Y₁₂ receptor antagonist developed by AstraZeneca. As a reversible oral antiplatelet agent, ticagrelor demonstrates superior efficacy to clopidogrel in managing acute coronary syndromes (ACS), earning it first-line recommendation in international cardiovascular guidelines [2]. The compound's significance stems from its stereospecific interaction with biological targets: only the (S)-enantiomer enables correct spatial orientation for binding to the P2Y₁₂ receptor, inhibiting platelet aggregation with high specificity [2] .
Industrial production requires exceptionally high enantiomeric purity (>99.7% ee) to ensure pharmacological efficacy and regulatory compliance. Traditional chemical routes faced challenges in achieving this selectivity, often yielding racemic mixtures that necessitate costly chiral separations. Biocatalytic approaches overcame this limitation, enabling direct synthesis of the (S)-enantiomer with the required optical purity [1] [5]. The structural features of (S)-CFPL—specifically the chlorohydrin moiety and 3,4-difluorophenyl group—provide the necessary chemical handles for downstream coupling with the thienopyrimidine core of ticagrelor, forming the complete active pharmaceutical ingredient (API) [2].
Biocatalyst | Substrate Loading (g/L) | Time (h) | ee (%) | Space-Time Yield (g/L·d) |
---|---|---|---|---|
Mutant ChKRED20-L205A [1] | 200 | 20 | >99 | 240 |
KRED KR-01 [1] | 500 | 18 | >99.9 | 667 |
Mutant LsCRM3 [1] | 400 | 11 | >99.9 | 809 |
Whole-cell/DES system [8] | 300 | 8 | >99.5 | 900 |
(S)-CFPL exemplifies a broader class of halogenated chiral alcohols serving as privileged scaffolds in drug synthesis. Its structural uniqueness arises from three elements: (1) the electron-withdrawing 3,4-difluorophenyl group enhancing metabolic stability; (2) the chiral secondary alcohol enabling directional hydrogen bonding; and (3) the reactive chlorine atom facilitating nucleophilic substitution during API assembly [2] [4]. These features distinguish it from simpler chiral alcohols like 1-phenylethanol, which lack halogen-based reactivity.
When compared to structurally similar intermediates, (S)-CFPL demonstrates superior performance metrics:
Compound Name | Molecular Formula | Key Structural Features | Pharmaceutical Application |
---|---|---|---|
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | C₈H₇ClF₂O | 3,4-Difluorophenyl, β-chlorohydrin | Ticagrelor (Antiplatelet) |
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol [4] | C₈H₇Cl₃O | 2,4-Dichlorophenyl, β-chlorohydrin | Luliconazole (Antifungal) |
(R)-[3,5-Bis(trifluoromethyl)phenyl]ethanol | C₁₀H₈F₆O | 3,5-Bis(CF₃)phenyl group | Aprepitant (Anti-emetic) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7